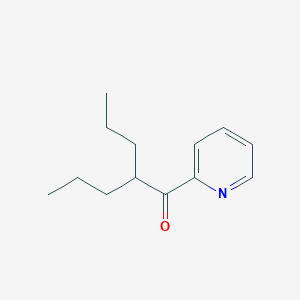

1-Propylbutyl 2-pyridyl ketone

Description

1-Propylbutyl 2-pyridyl ketone (CAS: 898779-72-1) is an organic compound featuring a ketone group bonded to a 2-pyridyl ring and a branched alkyl chain (1-propylbutyl). This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry and ligand design. Its synthesis typically involves nucleophilic substitution or condensation reactions involving pyridine derivatives and ketone precursors. Notably, this compound has been utilized in the development of multidentate N-donor ligands for transition metal complexes, as highlighted in studies on di(2-pyridyl)ketone derivatives .

Propriétés

IUPAC Name |

2-propyl-1-pyridin-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-7-11(8-4-2)13(15)12-9-5-6-10-14-12/h5-6,9-11H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMSYIQSGZQYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641996 | |

| Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-72-1 | |

| Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Propylbutyl 2-pyridyl ketone can be synthesized through various methods. One practical method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters. This reaction is carried out in a nitrogen atmosphere at temperatures below -78°C, resulting in a good yield of the desired ketone .

Industrial Production Methods: The industrial production of 1-Propylbutyl 2-pyridyl ketone often involves continuous flow chemistry. This method is rapid, reliable, and cost-efficient, allowing for the synthesis of diverse kinds of 2-pyridyl ketones in a compound library .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Propylbutyl 2-pyridyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone to alcohols.

Substitution: The pyridyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated pyridyl ketones.

Applications De Recherche Scientifique

1-Propylbutyl 2-pyridyl ketone has a wide range of scientific research applications:

Chemistry: It is used as a precursor for chiral 2-pyridine alky/aryl alcohols and 2-aminoalkyl pyridine ligands in asymmetric catalysis.

Biology: The compound is employed in the synthesis of bioactive molecules and natural products.

Medicine: It serves as a pharmacophore group in medicinal chemistry, contributing to the development of antitumor agents and COX-2 selective inhibitors.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and functional materials.

Mécanisme D'action

The mechanism of action of 1-Propylbutyl 2-pyridyl ketone involves its ability to form complexes with metal ions. This chelating property allows it to interact with various molecular targets and pathways, making it useful in catalysis and other chemical processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table compares 1-propylbutyl 2-pyridyl ketone with structurally similar ketones containing pyridyl and alkyl substituents. Data are derived from structural similarity analyses (Tanimoto coefficient ≥0.98):

Functional Differences

- Coordination Chemistry : Unlike di(2-pyridyl)ketone (a dimeric analogue), 1-propylbutyl 2-pyridyl ketone’s branched alkyl chain limits its ability to form bridging ligands but enhances steric protection in metal complexes .

- Reactivity: The chlorinated derivative (3-chloro-pyridin-4-yl variant) exhibits higher electrophilicity at the pyridyl ring, facilitating nucleophilic aromatic substitution reactions, whereas the parent compound is more suited for non-covalent interactions .

Key Research Findings

- Synthetic Challenges: The branched alkyl chain complicates purification, as noted in discontinued commercial listings .

- Spectroscopic Properties : Metal complexes of 1-propylbutyl 2-pyridyl ketone exhibit bathochromic shifts in UV-Vis spectra compared to cyclopropyl analogues due to extended conjugation .

- Thermal Stability : The compound’s stability under reflux conditions (~150°C) surpasses that of chlorinated derivatives, which degrade via dehalogenation pathways .

Activité Biologique

1-Propylbutyl 2-pyridyl ketone (C₁₄H₂₀NO) is a chemical compound with potential applications in medicinal chemistry and materials science. Despite its unique structure, which includes a pyridyl moiety linked to a ketone, comprehensive studies on its biological activity remain limited. This article aims to synthesize existing knowledge regarding the biological activity of 1-Propylbutyl 2-pyridyl ketone, including relevant data tables and research findings.

1-Propylbutyl 2-pyridyl ketone possesses a molecular weight of 219.32 g/mol and features both lipophilic (due to its long carbon chains) and polar characteristics (due to the pyridine ring). These properties make it an interesting candidate for drug discovery and development.

Related Compounds

The biological activities of structurally similar compounds can provide insights into the potential effects of 1-Propylbutyl 2-pyridyl ketone. Below is a comparison of some related compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1-Ethylpentyl 2-pyridyl ketone | C₁₃H₁₉NO | Antimicrobial properties; studied for antifungal activity |

| Pyridyl carboxamides | Varies | Inhibition of voltage-gated sodium channels; analgesic effects |

| Dihydroorotate dehydrogenase inhibitors | Varies | Antimalarial activity against Plasmodium species |

While specific mechanisms for 1-Propylbutyl 2-pyridyl ketone are not well-documented, the following mechanisms have been observed in related compounds:

- Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors, particularly targeting metabolic pathways in pathogens.

- Ion Channel Modulation : Some compounds have been shown to interact with voltage-gated sodium channels, which can affect neuronal excitability and pain perception.

Antimicrobial Activity

A study on pyridine-based compounds indicated that certain derivatives exhibit significant antimicrobial activity against various bacterial strains. Although specific data on 1-Propylbutyl 2-pyridyl ketone is lacking, its structural similarity suggests it may possess comparable properties.

Antimalarial Research

Research focused on dihydroorotate dehydrogenase (DHODH) inhibitors has highlighted the importance of pyridine-containing structures in developing new antimalarial drugs. Compounds in this category have demonstrated efficacy against Plasmodium species, indicating a potential therapeutic role for similar structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.